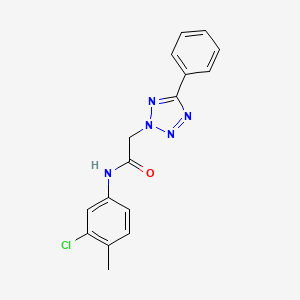![molecular formula C14H11N3OS B5741676 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both a pyridine and thiazole ring.
作用機序
The mechanism of action of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as tyrosinase and catechol oxidase. These enzymes are involved in the production of melanin, which is responsible for skin pigmentation. Therefore, 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol may have potential applications in the field of cosmetology as a skin whitening agent.
Biochemical and Physiological Effects:
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its relatively simple synthesis method. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is also stable under a wide range of conditions, making it easy to handle in the lab. However, one limitation of using 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. One area of interest is the development of new materials based on 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol, such as polymers and dyes. Another area of interest is the investigation of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol as a potential drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol and its potential applications in various fields.
In conclusion, 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a heterocyclic compound that has shown promising results in various fields, including medicinal chemistry and material science. Its relatively simple synthesis method and stable nature make it a useful compound for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 2-aminothiophenol and 3-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol as a yellow powder with a melting point of 215-217°C.
科学的研究の応用
3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields. It has shown promising results in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. 3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has also been studied for its potential use in the development of new materials, such as polymers and dyes.
特性
IUPAC Name |
3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-5-1-4-11(7-12)16-14-17-13(9-19-14)10-3-2-6-15-8-10/h1-9,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROHCPGHJISQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyridin-3-yl-thiazol-2-ylamino)-phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5741616.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)
![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
